molecular formula C19H16BrNO2 B2400336 2,3-Bis(benzyloxy)-5-bromopyridine CAS No. 2070896-44-3

2,3-Bis(benzyloxy)-5-bromopyridine

Cat. No.: B2400336
CAS No.: 2070896-44-3
M. Wt: 370.246
InChI Key: QETQJINSHFBNRZ-UHFFFAOYSA-N
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Description

2,3-Bis(benzyloxy)-5-bromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two benzyloxy groups attached to the 2nd and 3rd positions of the pyridine ring, and a bromine atom attached to the 5th position

Scientific Research Applications

2,3-Bis(benzyloxy)-5-bromopyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

Without specific context, it’s challenging to define a mechanism of action as it could vary depending on the application of the compound. For instance, in medicinal chemistry, the mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards of “2,3-Bis(benzyloxy)-5-bromopyridine” would depend on its reactivity and other properties. As a brominated compound, it should be handled with care, as bromine is a strong oxidizer and can cause burns .

Future Directions

The potential applications and future directions for “2,3-Bis(benzyloxy)-5-bromopyridine” would likely depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzyloxy)-5-bromopyridine typically involves the bromination of 2,3-Bis(benzyloxy)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.

    Bromination Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(benzyloxy)-5-bromopyridine can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles.

      Reagents: Sodium azide (NaN3), Potassium thiolate (KSR)

      Conditions: Solvent such as DMF, elevated temperatures

  • Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, room temperature or elevated temperatures

  • Reduction: : The pyridine ring can be reduced to form piperidine derivatives.

      Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

      Conditions: High pressure, room temperature or elevated temperatures

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiol-substituted pyridine derivatives.

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(benzyloxy)pyridine
  • 2,3-Bis(benzyloxy)-6-bromopyridine
  • 2,3-Bis(benzyloxy)-4-bromopyridine

Uniqueness

2,3-Bis(benzyloxy)-5-bromopyridine is unique due to the specific positioning of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional specificity can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

5-bromo-2,3-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETQJINSHFBNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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